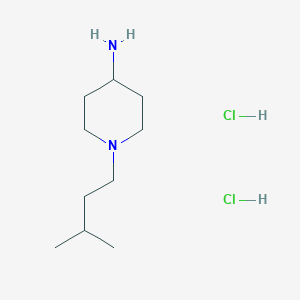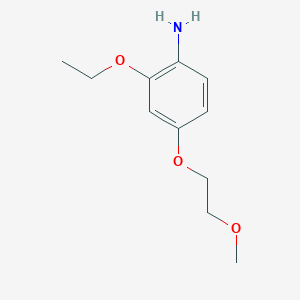![molecular formula C7H4BF6K B7892571 potassium;trifluoro-[3-(trifluoromethyl)phenyl]boranuide](/img/structure/B7892571.png)
potassium;trifluoro-[3-(trifluoromethyl)phenyl]boranuide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylolpropane triacrylate . This compound is a tri-functional acrylate ester used in various applications, particularly in the production of polymers and resins. It is known for its ability to enhance the properties of materials, such as improving hardness, chemical resistance, and adhesion .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trimethylolpropane triacrylate is synthesized through the esterification of trimethylolpropane with acrylic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the complete conversion of the reactants to the desired product .
Industrial Production Methods: In industrial settings, the production of trimethylolpropane triacrylate involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out under optimized conditions to maximize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Trimethylolpropane triacrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form cross-linked polymers.
Addition Reactions: The acrylate groups can participate in addition reactions with nucleophiles.
Hydrolysis: Under acidic or basic conditions, the ester bonds can be hydrolyzed to yield the corresponding alcohol and acid.
Common Reagents and Conditions:
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Addition Reactions: Nucleophiles like amines or thiols can react with the acrylate groups.
Hydrolysis: Acidic or basic catalysts are used to facilitate the hydrolysis reaction.
Major Products Formed:
Polymerization: Cross-linked polymers with enhanced mechanical properties.
Addition Reactions: Adducts formed by the addition of nucleophiles to the acrylate groups.
Hydrolysis: Trimethylolpropane and acrylic acid.
Applications De Recherche Scientifique
Trimethylolpropane triacrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and resins.
Biology: Employed in the preparation of hydrogels for biological applications.
Medicine: Utilized in the development of drug delivery systems and medical adhesives.
Industry: Applied in coatings, adhesives, and sealants to improve performance characteristics.
Mécanisme D'action
The mechanism of action of trimethylolpropane triacrylate primarily involves its ability to undergo polymerization and cross-linking reactions. The acrylate groups in the compound can form covalent bonds with other monomers or polymers, resulting in the formation of a three-dimensional network. This cross-linked structure imparts enhanced mechanical strength, chemical resistance, and thermal stability to the resulting materials .
Comparaison Avec Des Composés Similaires
- Pentaerythritol triacrylate
- Dipentaerythritol pentaacrylate
- Trimethylolpropane ethoxylate triacrylate
Comparison: Trimethylolpropane triacrylate is unique due to its specific tri-functional acrylate structure, which allows for the formation of highly cross-linked polymers. Compared to pentaerythritol triacrylate and dipentaerythritol pentaacrylate, it offers a balance between functionality and flexibility, making it suitable for a wide range of applications. Trimethylolpropane ethoxylate triacrylate, on the other hand, provides additional hydrophilicity due to the presence of ethoxylate groups .
Propriétés
IUPAC Name |
potassium;trifluoro-[3-(trifluoromethyl)phenyl]boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BF6.K/c9-7(10,11)5-2-1-3-6(4-5)8(12,13)14;/h1-4H;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFBYJSMNAFXDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)C(F)(F)F)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](C1=CC(=CC=C1)C(F)(F)F)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BF6K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














